molecular formula C26H24FNO5 B3119751 N-Phenylcarbamate paroxetine CAS No. 253768-88-6

N-Phenylcarbamate paroxetine

Cat. No.: B3119751
CAS No.: 253768-88-6
M. Wt: 449.5 g/mol
InChI Key: XHNUMAXRQGMHKZ-CVDCTZTESA-N
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Description

Contextualization of Carbamates in Synthetic Organic Chemistry

Carbamates are a class of organic compounds that feature a specific functional group: a carbonyl group flanked by an oxygen and a nitrogen atom. wikipedia.org This unique structural motif imbues them with a range of chemical properties that are highly valuable in the synthesis of complex molecules.

One of the most critical applications of carbamates in organic synthesis is as protecting groups for amines. masterorganicchemistry.comorganic-chemistry.orgchem-station.comchemistrysteps.com Amines are highly reactive functional groups, prone to participating in a variety of chemical reactions. chemistrysteps.com In a multi-step synthesis, it is often necessary to temporarily "mask" or protect the amine group to prevent it from reacting while other transformations are carried out on the molecule. organic-chemistry.org

The formation of a carbamate (B1207046) effectively "tames" the reactivity of the amine. chem-station.com By converting the amine into a carbamate, its nucleophilicity is significantly reduced, rendering it inert to many reaction conditions. masterorganicchemistry.comorganic-chemistry.org This allows chemists to perform other desired chemical modifications on the molecule without interference from the amine group. Importantly, the carbamate protecting group can be readily removed in a subsequent step to regenerate the original amine functionality. masterorganicchemistry.com Commonly used carbamate protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). masterorganicchemistry.com

Beyond their role as protecting groups, carbamate linkages are integral components in the structure of many complex molecules, including numerous therapeutic agents. nih.govacs.org The carbamate functional group is considered a bioisostere of the amide bond, meaning it can often replace an amide bond in a molecule without significantly altering its biological activity. nih.gov This is advantageous because carbamates can offer improved chemical and metabolic stability compared to amides. nih.govacs.org

The presence of a carbamate can also influence the three-dimensional shape (conformation) of a molecule, which is crucial for its interaction with biological targets. acs.orgnih.gov The ability to introduce carbamate linkages provides synthetic chemists with a powerful tool to fine-tune the properties of a molecule, enhancing its stability and biological efficacy. acs.org Carbamates are also utilized as linkers in various chemical technologies and are present in a wide range of organic compounds with diverse applications. researchgate.net

N-Phenylcarbamate Paroxetine (B1678475) as a Key Synthetic Precursor

N-Phenylcarbamate paroxetine, also referred to as Paroxetine-N-phenyl carbamate, serves as a direct precursor in the synthesis of paroxetine. smolecule.comgoogle.com Its formation and subsequent conversion are critical steps in several patented manufacturing processes.

The synthesis of paroxetine, a trans-3,4-disubstituted piperidine (B6355638) derivative, has been the subject of extensive research, leading to the development of various synthetic strategies over the years. researchgate.netresearchgate.net A key challenge in the synthesis of paroxetine is the stereoselective construction of the 3,4-disubstituted piperidine core.

Early synthetic routes often involved the intermediate trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.comderpharmachemica.com This intermediate is then subjected to a series of reactions to introduce the remaining structural features of the paroxetine molecule. derpharmachemica.com One common strategy involves the reaction of N-methyl paroxetine with phenyl chloroformate to yield the N-phenylcarbamate derivative. google.comgoogle.com This step is crucial for the subsequent removal of the N-methyl group.

More recent developments have focused on improving the efficiency and stereoselectivity of the synthesis. researchgate.netnih.gov These advancements often still rely on key intermediates that are precursors to or are related to this compound. For instance, processes have been developed where N-methylparoxetine is reacted with phenyl chloroformate to produce the N-phenylcarbamate, which is then hydrolyzed to yield paroxetine. google.com The isolation and purification of this compound as a crystalline solid has been a significant step in producing high-purity paroxetine hydrochloride. google.com

The precise identification of chemical compounds is essential for scientific communication and reproducibility. This compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its IUPAC name is phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate. smolecule.com

Identification and Nomenclature of this compound

Molecular Formula and Molecular Weight

The chemical identity of this compound is defined by its specific elemental composition and mass.

PropertyValue
Molecular Formula C₂₆H₂₄FNO₅ cymitquimica.comaxios-research.comcymitquimica.commolbase.com
Molecular Weight 449.47 g/mol cymitquimica.comaxios-research.comcymitquimica.commolbase.com

The molecular formula, C₂₆H₂₄FNO₅, indicates that each molecule is composed of 26 carbon atoms, 24 hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms. cymitquimica.comaxios-research.comcymitquimica.commolbase.com The molecular weight is approximately 449.47 g/mol . cymitquimica.comaxios-research.comcymitquimica.commolbase.com

Stereochemical Designation (e.g., (3S,4R)- Isomer)

The stereochemistry of this compound is critical to its function as a precursor to the therapeutically active form of paroxetine. The compound is specifically the (3S,4R)-isomer. cymitquimica.com This designation is evident in its systematic IUPAC name: phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate. smolecule.comcymitquimica.com

Paroxetine itself has two chiral centers, leading to the possibility of four stereoisomers. nih.govresearchgate.net The therapeutically active enantiomer is the (-)-trans-(3S,4R) stereoisomer. nih.govresearchgate.net Consequently, the synthesis of paroxetine requires precise stereochemical control, and this compound is synthesized as the specific (3S,4R) isomer to ensure the final product has the correct and most active configuration. cymitquimica.comresearchgate.net The presence of the (3S,4R) configuration is noted to be a crucial factor in the potential biological activity of piperidine derivatives. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c27-20-8-6-18(7-9-20)23-12-13-28(26(29)33-21-4-2-1-3-5-21)15-19(23)16-30-22-10-11-24-25(14-22)32-17-31-24/h1-11,14,19,23H,12-13,15-17H2/t19-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUMAXRQGMHKZ-CVDCTZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119074
Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
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Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253768-88-6
Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
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Record name N-Phenoxycarbonylparoxetine
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Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
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Record name : (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylendioxiphenoxymethyl)-1-phenoxycarboxy-piperidine
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Record name phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENOXYCARBONYLPAROXETINE
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Synthetic Methodologies and Reaction Pathways

N-Phenylcarbamate Paroxetine (B1678475) Formation

The formation of N-Phenylcarbamate paroxetine is a pivotal transformation in the synthesis of paroxetine from its N-methylated precursor. This process, known as the von Braun reaction, involves the reaction of a tertiary amine with a cyanogen (B1215507) halide or, in this more common industrial adaptation, with an acyl halide like phenyl chloroformate. The resulting carbamate (B1207046) is a stable intermediate that can be isolated and purified before its hydrolysis to paroxetine.

Reaction of N-Methyl Paroxetine with Phenyl Chloroformate

The most prevalent method for synthesizing this compound involves the direct reaction of N-Methyl Paroxetine with phenyl chloroformate. google.comgoogle.comajrconline.orgdrugfuture.com In this reaction, the lone pair of electrons on the nitrogen atom of the N-Methyl Paroxetine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This leads to the displacement of the chloride ion and the formation of a quaternary ammonium (B1175870) salt intermediate, which then rapidly de-methylates to yield the stable N-phenylcarbamate. The reaction is typically carried out under controlled temperature conditions to manage its exothermicity and minimize side reactions. For instance, some procedures initiate the reaction at a cooled temperature of 0-5°C. google.com

Role of Base Catalysis (e.g., Triethylamine)

The reaction between N-Methyl Paroxetine and phenyl chloroformate generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base catalyst is often employed. Organic bases such as triethylamine (B128534) or diisopropylethylamine are commonly used for this purpose. google.comderpharmachemica.com The base scavenges the HCl as it is formed, preventing the protonation of the tertiary amine reactant and thus maintaining its nucleophilicity. This is crucial for ensuring high conversion rates and preventing potential side reactions that could be catalyzed by the acidic conditions. Some processes, however, proceed without an added base, particularly when conducted at higher temperatures like reflux, where the evolved HCl gas can be removed from the reaction vessel. google.com

Solvent Systems in Carbamate Formation (e.g., Dichloromethane (B109758), Toluene)

The choice of solvent is critical for the successful formation of this compound, influencing reaction rates, solubility of reactants, and ease of product isolation. A range of inert solvents has been utilized in this process.

Dichloromethane: This chlorinated solvent is frequently used, often at cooler temperatures (e.g., 0-5°C), due to its excellent ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during work-up. google.comdrugfuture.com

Toluene (B28343): As a non-polar aromatic hydrocarbon, toluene is another widely employed solvent, particularly in procedures that operate at elevated temperatures, such as reflux (approximately 110-112°C). google.comgoogle.com Its use is advantageous for industrial applications as it can often be carried through to the subsequent hydrolysis step without the need for solvent swapping. google.com

Other Solvents: Other solvents mentioned in the literature include dichloroethane, ethyl acetate, and cyclohexane (B81311), demonstrating the versatility of the reaction conditions. google.com

The following table summarizes typical solvent and base combinations used in the synthesis.

SolventBaseTemperatureReference
DichloromethaneNot specified0-5°C google.comdrugfuture.com
TolueneDiisopropylethylamineReflux (110-112°C) google.com
TolueneTriethylamine5-10°C to Room Temp derpharmachemica.com
TolueneNot specifiedReflux google.com

Alternative Routes via N-Demethylation Chemistry

While phenyl chloroformate is the most common reagent for this transformation, the underlying chemical process is N-demethylation. Alternative reagents can also be used to remove the methyl group from N-Methyl Paroxetine. For instance, other chloroformate esters, such as ethyl chloroformate and vinyl chloroformate, have been used to generate the corresponding N-ethoxycarbonyl and N-vinyloxycarbonyl intermediates, respectively. drugfuture.com These carbamates serve the same function as the N-phenylcarbamate, acting as precursors that are subsequently hydrolyzed to yield paroxetine. The choice of reagent often depends on factors like cost, reactivity, and the specific conditions required for the subsequent removal of the protecting group.

Stereoselective Synthesis of this compound Precursors

The therapeutic efficacy of paroxetine is dependent on its specific stereochemistry, specifically the (-)-trans isomer. Therefore, the stereochemical integrity of its precursors is of utmost importance. The key chiral precursor is trans-(3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, which is the direct antecedent to N-Methyl Paroxetine. The synthesis of this specific isomer is a critical focus of research.

Several strategies have been developed to obtain this enantiomerically pure precursor:

Optical Resolution: One common method involves the synthesis of a racemic mixture of precursors, followed by resolution using a chiral resolving agent, such as (-)-dibenzoyltartaric acid. drugfuture.com This technique separates the desired (3S,4R) enantiomer from its unwanted counterpart.

Asymmetric Synthesis: More advanced methods focus on creating the desired stereocenters directly. This includes asymmetric conjugate addition reactions using chiral auxiliaries to guide the stereochemical outcome. researchgate.net For example, the conjugate addition of an organocopper reagent to a chiral α,β-unsaturated ester has been explored as a key step in a formal synthesis of paroxetine. researchgate.net

Catalytic Asymmetric Hydrogenation: Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral metal catalyst (e.g., a ruthenium complex) to establish the correct stereochemistry in a highly efficient manner. thieme-connect.com

These stereoselective methods ensure that the synthesis proceeds with the correct enantiomer from an early stage, ultimately leading to the production of the enantiomerically pure this compound intermediate.

Hydrolytic Conversion to Paroxetine Free Base

The conversion of this compound to the active pharmaceutical ingredient, paroxetine, is a critical demethylation step achieved through alkaline hydrolysis. This process cleaves the N-phenylcarbamoyl group, yielding the paroxetine free base. The efficiency and purity of the final product are highly dependent on the reaction conditions, including the choice of base, the solvent system employed, and the control of potential impurities.

Alkaline Hydrolysis Mechanisms

The fundamental mechanism of this conversion is the base-catalyzed hydrolysis of the carbamate functional group. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses, breaking the nitrogen-carbonyl bond to release the paroxetine free base and a phenolate (B1203915) salt, which is subsequently protonated during workup to form phenol.

The selection of the base is a determining factor in the successful hydrolysis of this compound. Alkali metal hydroxides are the reagents of choice for this transformation. google.com Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been effectively utilized. google.comajrconline.orgajrconline.org

Potassium hydroxide is often the preferred base. google.com It is typically used in solid forms, such as flakes or pellets, which facilitate the reaction, particularly in non-aqueous or biphasic solvent systems. google.comgoogle.com The use of solid KOH in refluxing methylcellosolve or toluene has been documented. google.com Similarly, processes describe using potassium hydroxide flakes in toluene at reflux temperatures (110°C). google.com Sodium hydroxide flakes have also been employed in toluene at reflux for the alkaline hydrolysis step. ajrconline.orgajrconline.org

Table 1: Comparison of Bases Used in Hydrolysis

Base Form Typical Solvent(s) Reference
Potassium Hydroxide (KOH) Flakes, Pellets Toluene, Toluene/n-Butanol, Methylcellosolve google.comgoogle.com

The solvent system plays a crucial role in the hydrolysis reaction, influencing reaction rate, temperature control, and impurity formation. A variety of solvents have been investigated for this process. Toluene is a frequently cited solvent, used as a primary medium for the hydrolysis with either potassium or sodium hydroxide. google.comajrconline.org Other non-polar solvents such as cyclohexane and polar aprotic solvents like tetrahydrofuran (B95107) have also been identified as suitable for the hydrolysis reaction. google.com

Certain solvents can lead to the formation of undesirable by-products. For instance, the use of 2-methoxyethanol (B45455) (methylcellosolve) can result in a transesterification reaction, creating an intermediate that hydrolyzes slowly and leaves a residue that is difficult to remove from the final product. google.comgoogle.com

To mitigate such issues and improve the reaction's controllability on an industrial scale, mixed solvent systems have been developed. A combination of an aliphatic alcohol and a hydrocarbon co-solvent is particularly effective. google.com A preferred system involves using n-butanol with toluene. google.comgoogle.com This solvent mixture allows for a more robust and reproducible hydrolysis process. google.com The ratio of the co-solvent to the primary solvent can vary, for example, from 1:10 to 1:1 (v/v). google.com

Table 2: Solvent Systems for Hydrolysis of this compound

Solvent System Type Advantages/Disadvantages Reference
Toluene Hydrocarbon Widely used, effective with KOH and NaOH. google.comajrconline.org
Tetrahydrofuran Polar Aprotic Suitable for hydrolysis. google.com
Cyclohexane Hydrocarbon Suitable for hydrolysis. google.com
2-Methoxyethanol Ether/Alcohol Disadvantage: Forms slow-hydrolyzing transesterified impurities. google.comgoogle.com

"One-Pot" Procedures Without Intermediate Isolation

To enhance process efficiency and economic viability, "one-pot" synthetic strategies have been developed. These procedures proceed from the N-methylparoxetine precursor to the paroxetine free base without the need to isolate the this compound intermediate. google.comgoogle.com This is achieved by selecting a solvent for the initial carbamate formation that is also suitable for the subsequent hydrolysis step. google.com

Control of Impurity Profiles During Hydrolysis

Controlling the impurity profile during the synthesis of paroxetine is critical for ensuring the safety and quality of the final drug substance. ajrconline.orgajrconline.org Impurities can arise from starting materials, intermediates, or side reactions during the hydrolysis process.

A key strategy for controlling impurities in the final product is to ensure the purity of the this compound intermediate before hydrolysis. One approach involves isolating the this compound as a pure crystalline solid. google.com This allows for the removal of unreacted precursors, such as N-methylparoxetine. By using a highly pure carbamate intermediate (e.g., with N-methylparoxetine content less than 0.01%), the corresponding impurity in the final paroxetine product can be kept below specified limits. google.com

The choice of solvent is also a critical factor in preventing the formation of process-related impurities. As mentioned, using solvents like 2-methoxyethanol can lead to the generation of a trans-esterified intermediate that complicates purification. google.comgoogle.com The selection of a more inert solvent system, such as a toluene/n-butanol mixture, prevents this side reaction and leads to a cleaner product profile. google.com

Furthermore, impurities can originate from the stages prior to carbamate formation. For example, a dimer-type impurity can be formed during the synthesis of N-methyl paroxetine if the reaction conditions are not carefully controlled. ajrconline.orgajrconline.org Ensuring the quality of the N-methyl paroxetine precursor is therefore essential for the purity of the subsequent this compound and the final hydrolyzed product. ajrconline.org

Structural Analysis and Conformational Studies

Stereochemical Aspects of N-Phenylcarbamate Paroxetine (B1678475)

Stereochemistry is a critical factor in the design and function of pharmaceutical compounds. researchgate.net Paroxetine itself possesses two chiral centers, leading to the possibility of four stereoisomers. mdpi.com The therapeutically active form is the (-)-trans enantiomer. mdpi.comnih.gov

Achieving the desired (3S,4R) configuration is a key challenge in the synthesis of paroxetine and its derivatives. Stereoselective synthesis strategies are employed to control the formation of this specific isomer while minimizing the production of others. One approach involves enzymatic kinetic resolution. For instance, a lipase-catalyzed acetylation can be used to separate enantiomeric alcohols, allowing for the isolation of the desired (3S,4R)-alcohol with high enantiomeric excess (ee). nih.gov This control is essential as different stereoisomers can have varied biological activities and pharmacokinetic profiles, and the presence of inactive or unsafe enantiomers can lead to detrimental effects. researchgate.net

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide significant insights into the molecular properties of N-Phenylcarbamate paroxetine that are not easily accessible through experimental techniques alone. These studies help elucidate conformational preferences and the mechanisms of molecular interactions.

The carbamate (B1207046) group (-NH-CO-O-) is a key structural feature in many drugs and prodrugs. acs.org It is structurally related to an amide-ester hybrid and exhibits good chemical stability. acs.orgnih.gov A critical feature of the carbamate moiety is its conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.orgnih.gov This creates a pseudo double bond character in the C-N bond, restricting free rotation. nih.gov

Consequently, carbamates can exist as two planar isomers, syn and anti (often referred to as cis and trans). nih.govnih.gov The energy difference between these rotamers is often small, and in many cases, they can coexist as a mixture. nih.govnih.gov This conformational flexibility is a key aspect of their chemical nature and can be studied using computational methods like Density Functional Theory (DFT) simulations combined with spectroscopic techniques. acs.org Compared to peptides, which strongly favor the trans configuration, carbamates can have energetically stable cis configurations. acs.org

Table 1: Conformational Properties of Carbamate Moieties
PropertyDescriptionSignificance
Rotational Barrier (C-N bond) The amide resonance in carbamates results in a rotational barrier that is approximately 3–4 kcal/mol lower than in typical amides. nih.govAllows for the existence of stable syn and anti rotamers.
Isomeric Forms Can exist as syn (cis) and anti (trans) isomers due to restricted rotation. nih.govnih.govThe equilibrium between these forms can influence molecular interactions and biological activity.
Planarity The carbamate unit tends to be planar due to the delocalization of π-electrons. acs.orgImposes structural rigidity, which is important for drug design.

Phenylcarbamate derivatives, particularly those of polysaccharides like cellulose, are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for separating enantiomers. oup.comtandfonline.com Theoretical studies are employed to understand the mechanism of chiral recognition. These computational investigations calculate the interaction energies between the carbamate derivative and the enantiomers. oup.com

The primary interaction sites on phenylcarbamate derivatives are believed to be the polar carbamate groups. tandfonline.comtandfonline.com Chiral discrimination arises from differences in the formation of hydrogen bonds between the analyte and the C=O and N-H groups of the carbamate, as well as dipole-dipole interactions. tandfonline.com Computational methods, such as docking and molecular dynamics (MD) simulations, help to elucidate the specific noncovalent interactions and geometries of the diastereomeric complexes formed between the CSP and the individual enantiomers, thereby explaining the basis for their separation. researchgate.net

Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is essential for the structural elucidation and characterization of this compound. These methods confirm the molecular structure, purity, and conformational details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. For carbamates derived from secondary amines, NMR spectra taken at different temperatures can show the coalescence of signals, which confirms the presence of rotamers (syn and anti). acs.org 2D NMR techniques like NOESY can be used in combination with computational simulations to provide detailed molecular insight into enantioselectivity and intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify functional groups. nih.gov The carbamate group will show characteristic absorption bands for the N-H stretch and the C=O (carbonyl) stretch. Hydrogen bonding involving these groups can cause shifts in the positions of these bands.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov Studies on similar molecules like Phenyl N-phenylcarbamate show that intermolecular N—H⋯O hydrogen bonds can stabilize the crystal structure, often forming polymeric chains. nih.govresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. axios-research.com

Table 2: Spectroscopic Data for Phenyl N-phenylcarbamate (A related compound)
Spectroscopic ParameterObserved Value/FeatureReference
Crystal System Orthorhombic researchgate.net
Space Group Pna2₁ researchgate.net
Dihedral Angle (between aromatic rings) 42.52 (12)° nih.gov
Key Intermolecular Interaction N—H⋯O hydrogen bonds forming infinite chains nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available ¹H and ¹³C NMR spectral data for this compound is not readily found in the surveyed literature, its structural confirmation would rely on standard NMR methodologies. The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the phenylcarbamate group, the fluorophenyl ring, and the benzodioxole moiety, in addition to the aliphatic protons of the piperidine (B6355638) ring. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework of the molecule. For reference standards of paroxetine impurities, comprehensive NMR analysis is a standard practice to confirm the structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak would correspond to its molecular weight of 449.47 g/mol . Analysis of the fragmentation pattern would provide valuable information about the different structural components of the molecule, such as the loss of the phenylcarbamate group or cleavages within the piperidine ring structure. This technique is essential for confirming the identity of the compound in synthetic batches and for detecting it as a potential impurity.

Property Value
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy provides insights into the functional groups present in the this compound molecule. Key characteristic absorption bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbamate carbonyl group, the C-O stretching of the ether and carbamate groups, and the aromatic C-H and C=C stretching vibrations of the multiple aromatic rings. The presence and position of these bands would serve to confirm the key functional moieties of the compound.

Role As a Chemical Intermediate in Advanced Synthesis

Precursor in Stereospecific Total Synthesis of Paroxetine (B1678475)

The formation and subsequent hydrolysis of N-Phenylcarbamate paroxetine is a cornerstone of the total synthesis of paroxetine, particularly in strategies that begin with N-methylparoxetine. google.comgoogle.com This pathway allows for the retention of the desired stereochemistry of the final product.

The synthesis of paroxetine is a process that involves multiple organic transformations. ajrconline.org A common and critical sequence involves the conversion of N-methylparoxetine into paroxetine, where this compound is the key intermediate. google.comgoogle.com

The process can be summarized in two main stages:

Formation of the Carbamate (B1207046): N-methylparoxetine is reacted with phenylchloroformate. google.comgoogle.com This reaction typically takes place in a solvent such as dichloromethane (B109758) or toluene (B28343). google.comgoogle.com The product of this step is the this compound intermediate. google.com

Hydrolysis to Paroxetine: The isolated this compound is then subjected to hydrolysis under basic conditions to yield paroxetine. google.com This step is commonly achieved by refluxing the intermediate with a strong base like potassium hydroxide (B78521) (KOH) in a suitable solvent system. google.comgoogle.com While early processes used solvents like 2-methoxyethanol (B45455), this was found to sometimes produce undesired trans-esterified intermediates. google.com To circumvent this, solvent systems such as toluene, or a mixture of toluene and an aliphatic alcohol like butanol, are now frequently employed. google.comgoogle.com

The intermediate this compound can either be isolated and purified, sometimes by recrystallization, or the solution containing the crude product can be carried forward directly to the hydrolysis step. google.comgoogle.com

The primary function of forming the this compound intermediate is to facilitate the N-demethylation of N-methylparoxetine. google.comajrconline.org In this strategy, the phenylcarbamate group effectively replaces the methyl group on the piperidine (B6355638) nitrogen. This "carbamate chemistry" approach is a well-established method for dealkylation. google.comajrconline.org

Synthetic Pathways for Paroxetine Analogs and Derivatives

The chemistry centered around the this compound intermediate provides a foundation for creating analogs and derivatives of paroxetine, which is essential for research into structure-activity relationships.

The carbamate moiety in this compound is a key functional group whose reactivity can be leveraged. As a carbamate derived from a secondary amine, it is relatively stable under neutral and mildly acidic or basic conditions. nih.gov Its cleavage to yield the free amine requires more forceful conditions, such as refluxing with a strong base, proceeding through what is known as a BAc2 mechanism. google.comnih.gov

This inherent stability allows the N-phenylcarbamoyl group to serve as a temporary protecting group for the piperidine nitrogen. While the nitrogen is protected, chemical modifications could theoretically be performed on other parts of the paroxetine scaffold, such as the p-fluorophenyl or benzodioxol rings. Following these modifications, the carbamate could be hydrolyzed to unveil the secondary amine and yield a novel paroxetine analog. This general strategy has been noted in the preparation of paroxetine analogues, where a phenylcarbamate intermediate is formed and subsequently hydrolyzed. google.com

Understanding the structure is key to designing chemical transformations. For instance:

The piperidine nitrogen , once deprotected from the carbamate form, is a primary site for nucleophilic reactions.

The benzodioxol ring is an electron-rich aromatic system, making it potentially susceptible to electrophilic substitution reactions.

The fluorophenyl group is more electron-deficient due to the fluorine atom, which directs its reactivity in aromatic substitution reactions. longdom.org

By using this compound as an intermediate, the piperidine nitrogen is deactivated, which can alter the regioselectivity of reactions attempted on the aromatic rings. This allows for controlled chemical transformations on the scaffold before the final hydrolysis step liberates the reactive secondary amine of the paroxetine core.

Advanced Analytical and Separation Methodologies

Application in Analytical Method Development and Validation

N-Phenylcarbamate paroxetine (B1678475) plays a crucial role in the development and validation of analytical methods for paroxetine and its related substances. axios-research.com As a fully characterized chemical compound, it is utilized in various analytical applications during the drug development process. axios-research.com

The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and stability of pharmaceutical products. nih.gov In this context, N-Phenylcarbamate paroxetine can be used to:

Establish Method Specificity: By demonstrating that the analytical method can distinguish between this compound, the paroxetine API, and other potential impurities.

Determine Linearity and Range: By preparing standard solutions of this compound at various concentrations to establish the method's linear response.

Assess Accuracy and Precision: By spiking samples with known amounts of this compound to evaluate the method's recovery and repeatability.

Define Limits of Detection (LOD) and Quantitation (LOQ): To determine the lowest concentration of the compound that can be reliably detected and quantified.

Various analytical techniques have been developed and validated for paroxetine and its related compounds, including UV-VIS spectrophotometry and flow-injection analysis (FIA). dergipark.org.trnih.gov The availability of well-characterized compounds like this compound is fundamental to the successful validation of these methods according to regulatory guidelines.

Table 1: Example of HPLC Method Parameters for Paroxetine Analysis

ParameterCondition
Column C18 (Inertsil, 5 µm, 15 cm x 4.6 mm)
Mobile Phase 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate (B84403) monobasic (pH 3.0)-ACN (60:40, v/v)
Elution Isocratic
Detection UV at 235 nm
Analyte Concentration 0.4 mg/ml

Source: Adapted from validated HPLC assay for paroxetine tablets. nih.gov

Use as a Reference Standard in Chemical Synthesis and Quality Control

This compound serves as a critical reference standard for quality control (QC) applications during the synthesis and formulation stages of paroxetine development. axios-research.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis.

In the synthesis of paroxetine, N-methyl paroxetine can be reacted with phenylchloroformate to produce the this compound intermediate. google.com This intermediate can be isolated as a crystalline solid, which facilitates purification. google.com By using this compound as a reference standard, chemists can:

Monitor the progress of the synthesis reaction.

Identify and quantify the intermediate in reaction mixtures.

Assess the purity of the isolated intermediate before proceeding to the next synthetic step.

Ensure that the levels of related impurities, such as N-methyl paroxetine, are below specified limits (e.g., less than 0.01%). google.com

The use of this reference standard is compliant with regulatory guidelines and ensures traceability against pharmacopeial standards, thereby guaranteeing the quality and consistency of the final drug substance. axios-research.com

Chromatographic Separation Techniques for Related Compounds

The structural similarity between paroxetine, its intermediates like this compound, and various impurities presents a significant analytical challenge. researchgate.netnih.gov Advanced chromatographic techniques are essential for achieving the necessary separation and resolution.

Paroxetine has two chiral centers, meaning it can exist as four different stereoisomers. mdpi.com The therapeutically active form is the (-)-trans enantiomer. mdpi.com Consequently, controlling the stereochemical purity of paroxetine is paramount. Methods capable of separating both chiral (enantiomers and diastereomers) and achiral impurities are crucial.

Conventional reversed-phase liquid chromatography (RPLC) often struggles to separate these structurally similar compounds. researchgate.netnih.gov To overcome this, specialized techniques have been developed:

Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid, sensitive, and environmentally friendly method for the simultaneous determination of chiral and achiral impurities in paroxetine hydrochloride raw materials. researchgate.netnih.gov Using a polysaccharide-based chiral stationary phase, this technique provides excellent separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): HPLC methods using CSPs, such as those based on amylose (B160209) ovomucoid or zwitterionic Cinchona alkaloids, have been successfully developed for the enantioseparation of paroxetine. researchgate.netnih.gov These methods are highly sensitive, with limits of detection as low as 5 ng/mL, making them suitable for determining enantiomeric purity. nih.gov

Table 2: Chiral Separation Techniques for Paroxetine and Related Compounds

TechniqueStationary PhaseMobile Phase ExampleKey Advantage
SFC Polysaccharide-basedNot specifiedRapid, sensitive, and environmentally friendly for simultaneous chiral/achiral separation. researchgate.netnih.gov
HPLC Ovomucoid (glycoprotein)10 mM phosphate buffer (pH 3.5)-acetonitrile (98:2, v/v)High sensitivity (LOD: 5 ng/mL) and good resolution. nih.gov
HPLC Amylose-based (Chiralpak IA-3)Ethanol-water-diethylamine (80:20:0.1, v/v/v)Simultaneous resolution of enantiomeric and diastereomeric impurities. researchgate.net

During synthesis, storage, or metabolism, chemical compounds can degrade or transform into other products. Identifying these transformation products is a critical aspect of pharmaceutical analysis. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for this purpose. chromatographyonline.com

HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. chromatographyonline.comnih.gov This capability is invaluable for elucidating the structures of process-related impurities and degradation products of paroxetine.

In one study, LC-PDA-QTOF-MS/MS was used to identify an unknown impurity in paroxetine hydrochloride tablets as a paroxetine-lactose adduct, which formed via a Maillard reaction during sample preparation. nifdc.org.cn HRMS has also been applied to screen for transformation products of psychotropic drugs, including paroxetine, in environmental samples, demonstrating its utility in tracking the fate of these compounds. nih.gov The high resolution and mass accuracy of these instruments (often below 5 ppm) are essential for distinguishing between compounds with very similar nominal masses. nih.gov

Future Research Directions and Synthetic Innovation

Development of More Sustainable and Eco-Friendly Synthetic Approaches

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For N-Phenylcarbamate paroxetine (B1678475), this involves a shift away from traditional methods that often rely on hazardous reagents and generate significant waste.

One of the primary goals is to replace toxic building blocks. The industrial synthesis of carbamates has historically depended on the use of highly toxic isocyanates and phosgene (B1210022) derivatives like phenyl chloroformate. nih.govacs.org These substances pose significant safety risks and environmental hazards. acs.orgajrconline.org Research is now focused on alternatives that circumvent these dangerous intermediates. A promising strategy is the direct utilization of carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. nih.govacs.org This approach aligns with the principles of green chemistry by valorizing a greenhouse gas while avoiding hazardous reactants.

Another key area is the development of greener solvent systems. Traditional syntheses of paroxetine and its intermediates have employed solvents like dichloromethane (B109758) and 2-methoxyethanol (B45455). google.comgoogle.com Current research is exploring the use of more benign solvents, such as aliphatic alcohols (e.g., butanol) in combination with hydrocarbon co-solvents like toluene (B28343), which can improve the convenience and environmental profile of the synthesis. google.com The use of deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) has also been investigated for carbamate (B1207046) synthesis, offering milder reaction conditions and suppressing the formation of byproducts. nih.govacs.org The ultimate aim is to reduce the environmental impact associated with volatile organic compounds (VOCs). For instance, replacing phenyl chloroformate with 1-chloroethyl chloroformate has been explored to avoid the generation of non-biodegradable sodium phenolate (B1203915) waste. ajrconline.org

Catalysis is central to developing these sustainable methods. Research efforts are directed at finding efficient catalysts for CO₂ fixation into carbamates. While various metal-based catalysts have been developed, there is a push to move away from expensive or toxic metals. nih.gov Nickel-based catalytic systems, for example, have shown promise in improving the dehydrative formation of urethanes from CO₂, amines, and alcohols. nih.govacs.org The development of metal-free catalytic systems, potentially using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), represents a significant advance toward more cost-effective and environmentally friendly processes. nih.govacs.org

Approach Traditional Method Sustainable Alternative Key Benefits
Reagents Phenyl Chloroformate, Isocyanates nih.govacs.orgCarbon Dioxide (CO₂) nih.govacs.orgAvoids highly toxic and hazardous materials; utilizes a renewable feedstock.
Solvents Dichloromethane, 2-Methoxyethanol google.comgoogle.comAliphatic alcohols (e.g., Butanol), Toluene, Deep Eutectic Solvents (DESs) acs.orggoogle.comReduces use of volatile and toxic organic compounds; improves reaction conditions.
Byproducts Stoichiometric HCl, Sodium Phenolate acs.orgajrconline.orgMinimal byproducts (e.g., water in dehydrative methods)Reduces waste generation and environmental pollution; simplifies purification.
Catalysis Often requires stoichiometric base acs.orgMetal-based (e.g., Nickel), Organocatalysts (e.g., DBU) nih.govnih.govIncreases reaction efficiency and selectivity; enables milder conditions.

Exploration of Novel Carbamate-Based Chemical Transformations

The carbamate functional group is a versatile moiety in organic synthesis, serving not only as a protective group but also as a key structural element in bioactive molecules. nih.govacs.org Future research will likely explore new ways to form and transform the N-phenylcarbamate group in the paroxetine scaffold, leading to more efficient syntheses and potentially novel derivatives.

One avenue of exploration is the development of innovative catalytic systems for carbamate synthesis. Nickel-based catalysts, particularly when combined with nitrogen-based bidentate ligands like phenanthrolines, have demonstrated high efficiency in forming urethanes (carbamates). nih.govacs.org Further research could optimize these systems or discover new, more active, and less toxic metal catalysts. nih.gov The use of continuous flow chemistry for carbamate synthesis from CO₂ offers significant advantages, such as drastically reduced reaction times and precise control over gas introduction, making the process more scalable and efficient. nih.gov

Alternative synthetic routes that introduce the carbamate functionality are also of great interest. For example, the Curtius rearrangement, which transforms acyl azides into an isocyanate intermediate that can be trapped by alcohols, is a well-established method for carbamate synthesis. nih.gov Applying such established transformations in novel ways or developing entirely new azide-to-carbamate conversion protocols could provide efficient pathways for medicinal chemistry applications. nih.gov Solid-phase synthesis techniques, which have been used for generating carbamate libraries, could also be adapted for the synthesis of N-Phenylcarbamate paroxetine or its analogs, facilitating rapid structure-activity relationship (SAR) studies. nih.gov

Catalytic System Description Potential Advantages Reference
Nickel-based Catalysts Utilizes Ni(OAc)₂ with nitrogen-based bidentate ligands (e.g., phenanthroline) for dehydrative urethane (B1682113) formation.High yields, improved catalytic activity over catalyst alone. nih.govacs.org
Zinc-based Catalysts Various zinc-based systems have been described for promoting carbamate synthesis.Offers an alternative to other transition metals. nih.gov
Organocatalysts (DBU) Employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the direct reaction of CO₂, amines, and alkyl halides.Metal-free, simple, and allows for mild reaction conditions. nih.gov
Zeolite-based Catalysts Utilizes metal complex-containing zeolite frameworks.Good selectivity and potential for catalyst recycling. nih.gov

Computational Design for Enhanced Reaction Efficiency and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. For this compound, these methods can provide profound insights into reaction mechanisms and guide the development of more efficient and selective synthetic processes.

Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to elucidate complex reaction pathways at an atomic level. mdpi.com For instance, computational studies can model the transition states involved in the formation or hydrolysis of the carbamate bond, identifying the rate-determining steps and the roles of specific residues or catalysts. mdpi.com This understanding is crucial for rationally designing catalysts or modifying reaction conditions to lower activation energy barriers and accelerate desired transformations. mdpi.com

Molecular dynamics simulations offer a way to study the time-dependent interactions between reactants, catalysts, and solvents. nih.gov This can help in understanding how a catalyst's structure influences its activity or how the solvent environment affects the reaction's outcome. By simulating these interactions, researchers can predict which catalyst-substrate combinations will be most effective, thereby reducing the need for extensive empirical screening.

Furthermore, computational design can be used to synthesize novel molecular structures with desired properties. nih.govnih.gov By modifying the structure of this compound in silico and calculating its properties, it may be possible to design new derivatives or synthetic intermediates. This computational-first approach, which combines shape grammars with simulation and analysis, can accelerate the discovery of new chemical entities and optimize synthetic targets before any laboratory work is undertaken. researchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the physicochemical properties of paroxetine in preclinical studies?

  • Paroxetine's physicochemical properties (e.g., solubility, stability) and spectroscopic data (NMR, MS, FT-IR) should be analyzed using standardized protocols outlined in regulatory guidelines, such as those from the NIH for preclinical reporting . Stability studies should include stress testing (e.g., pH, temperature variations) to assess degradation pathways. Chromatographic methods (HPLC, LC-MS) are essential for quantifying paroxetine in biological matrices, with validation parameters (accuracy, precision, LOD/LOQ) adhering to ICH guidelines .

Q. How should researchers design double-blind, placebo-controlled trials to evaluate paroxetine’s efficacy in anxiety disorders?

  • Trials should use validated rating scales (e.g., Hamilton Rating Scale for Anxiety, HRSA) to quantify symptom severity . A fixed-dose design with stratification by baseline severity and comorbidities minimizes confounding. Data analysis should employ logistic regression for dichotomous outcomes (e.g., panic-free status) and ANOVA for continuous measures, with adjustments for site-specific variability . Placebo run-in phases and post-treatment relapse monitoring (e.g., 12-week extensions) enhance reliability .

Q. What are best practices for documenting paroxetine’s pharmacokinetics and metabolism in preclinical models?

  • Follow NIH guidelines for reporting animal studies, including species-specific cytochrome P450 (CYP) profiling (e.g., CYP2D6 inactivation kinetics) and tissue distribution analyses . Use population pharmacokinetic modeling to account for inter-individual variability, incorporating covariates like age, weight, and CYP polymorphisms. Sparse sampling strategies paired with LC-MS/MS for serum concentration measurements improve translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in paroxetine’s efficacy data, particularly in adolescent depression?

  • Re-analyze raw datasets from controversial trials (e.g., 2001 Keller et al. study) using independent statistical methods, such as time-to-event analyses with non-constant hazard assumptions to capture suicide risk timing . Contrast intent-to-treat (ITT) versus per-protocol analyses to identify bias from attrition or protocol deviations . Meta-analyses should stratify by age and diagnosis, using standardized mean differences (SMDs) to compare paroxetine against alternatives (e.g., fluoxetine) .

Q. What experimental designs are optimal for modeling paroxetine’s exposure-response relationship in major depressive disorder (MDD)?

  • Employ nonlinear mixed-effects modeling (NONMEM) to integrate sparse pharmacokinetic data with clinical outcomes (e.g., HRSD scores). Covariates like CYP2D6 phenotype, drug-drug interactions (e.g., MDMA co-administration), and genetic polymorphisms (e.g., SLC6A4 variants) should be included . Bayesian approaches can address missing data, while exposure thresholds (AUC₀–₂₄ > 20 ng·h/mL) may predict therapeutic response .

Q. How can nanoparticle formulations improve paroxetine’s targeted delivery for colorectal cancer?

  • Use Box-Behnken experimental design to optimize polycaprolactone (PCL) nanoparticles, varying factors like polymer:drug ratio and surfactant concentration. Characterize encapsulation efficiency (>70%), particle size (200–500 nm), and in vitro release profiles (e.g., 22–100% at 12 hours) using dynamic light scattering and dialysis methods . Validate tumor-specific uptake via fluorescence imaging in xenograft models.

Q. What statistical methods address confounding in observational studies linking paroxetine use to fractures?

  • Apply nested case-control designs with incidence density sampling, matching for age, sex, and comorbidities (e.g., osteoporosis). Use Cox proportional hazards models with time-dependent covariates to adjust for cumulative paroxetine exposure and bone mineral density changes. Mendelian randomization can mitigate confounding by indication, leveraging genetic variants (e.g., CYP2D6*4) as instrumental variables .

Methodological Resources

  • Clinical Trial Reporting : Use CONSORT guidelines for transparency, with preregistration on ClinicalTrials.gov .
  • Pharmacokinetic Modeling : Phoenix NLME or Monolix for population PK/PD analyses .
  • Data Integrity : Independent audits of industry-sponsored trials to detect selective reporting or outcome switching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.